β-Hydroxyleucine vs. Leucine: Structural Necessity for Macrolactamization in Bioactive Cyclodepsipeptide Synthesis
In the total synthesis of the platelet aggregation inhibitor YM-280193, the final macrocyclization step involved a key macrolactamization reaction between the hindered unnatural N,O-dimethylthreonine residue and a β-hydroxyleucine residue [1]. Substitution of the β-hydroxyleucine with a standard leucine derivative would be impossible, as the β-hydroxy group is essential for the correct conformation and reactivity required to close the 16-membered depsipeptide ring [1]. The synthetic route explicitly required the use of this specific β-hydroxy-α-amino acid building block.
| Evidence Dimension | Structural requirement for macrocyclization |
|---|---|
| Target Compound Data | β-Hydroxyleucine residue successfully employed in final macrolactamization |
| Comparator Or Baseline | Leucine (lacking β-hydroxy group) |
| Quantified Difference | Not applicable; reaction would fail without β-hydroxy group |
| Conditions | Fmoc-SPPS assembly of linear precursor followed by solution-phase macrolactamization |
Why This Matters
Demonstrates that the β-hydroxy group is not merely a functional handle but a critical structural element for accessing the target macrocycle's bioactive conformation, justifying procurement for cyclodepsipeptide projects.
- [1] Kaur, H., Harris, P., Little, P., & Brimble, M. (2015). Total Synthesis of the Cyclic Depsipeptide YM-280193, a Platelet Aggregation Inhibitor. Organic Letters, 17(3), 492-495. View Source
